3-Ethyl-4-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

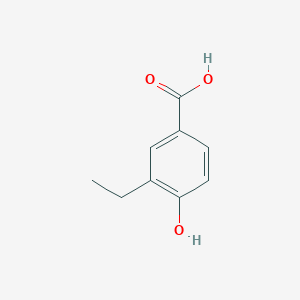

3-Ethyl-4-hydroxybenzoic acid is a chemical compound with the molecular formula C9H10O3 . It is a derivative of 4-hydroxybenzoic acid, which is a monohydroxybenzoic acid that is benzoic acid carrying a hydroxy substituent at C-4 of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a carboxyl group (-COOH), a hydroxyl group (-OH), and an ethyl group (-C2H5) . The average mass of the molecule is 166.174 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.0 g/cm3, a boiling point of 338.4±0.0 °C at 760 mmHg, and a flash point of 172.7±0.0 °C . It has 3 freely rotating bonds, 3 hydrogen bond acceptors, and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen

Applications in Polymer Synthesis and Characterization

3-Ethyl-4-hydroxybenzoic acid, a derivative of 4-hydroxybenzoic acid, has been utilized in polymer synthesis. Jayaraman et al. (2004) describe the synthesis and characterization of pseudopolymorphs of this compound, emphasizing its utility in influencing self-assembly in solid lattices for material science applications (Jayaraman et al., 2004).

Biotechnological Applications

Wang et al. (2018) discuss the use of 4-hydroxybenzoic acid, a compound closely related to this compound, as an intermediate for value-added bioproducts. These applications span diverse fields like food, cosmetics, pharmacy, and fungicides. This suggests potential applications for this compound in similar domains (Wang et al., 2018).

Environmental Applications

A study by Gmurek et al. (2015) on the photodegradation of parabens, derivatives of hydroxybenzoic acid, indicates the environmental significance of these compounds. This research could imply the potential of this compound in environmental applications, particularly in the degradation of hazardous water contaminants (Gmurek et al., 2015).

Catalysis and Synthesis

The catalyzed synthesis of Ethyl p-Hydroxybenzoate, a compound structurally related to this compound, has been studied by Wan-ren (2008). This research highlights the use of hydroxybenzoic acid derivatives in chemical synthesis, providing insights into potential synthetic applications for this compound (Wan-ren, 2008).

Anticancer Research

Han et al. (2020) explored the synthesis and characterization of hydrazide-hydrazones derived from ethyl paraben, another derivative of hydroxybenzoic acid, for anticancer activity. This study suggests the potential of this compound and its derivatives in medical research, particularly in developing anticancer agents (Han et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

3-Ethyl-4-hydroxybenzoic acid, a derivative of hydroxybenzoic acids, is a bioactive compound with potential therapeutic properties Hydroxybenzoic acids, the group to which this compound belongs, are known to have a wide range of targets due to their anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Mode of Action

It’s known that hydroxybenzoic acids can act as plant allelochemicals, affecting various metabolic processes . They can inhibit seed germination and root growth, reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Biochemical Pathways

It’s known that 4-hydroxybenzoic acid, a related compound, can be metabolized into protocatechuate, which can then be funneled into the tca cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

A study on 4-hydroxybenzaldehyde, a related compound, showed that it was rapidly absorbed and widely distributed to various tissues and organs, including the brain . The prototype drug was excreted in the feces and urine in low amounts, and it was metabolized to 4-hydroxybenzoic acid in large amounts in vivo .

Result of Action

Hydroxybenzoic acids are known to have a wide range of health benefits, including anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

It’s known that hydroxybenzoic acids are widely distributed in various environments due to their extensive use in food, pharmaceutical, and cosmetic industries .

Eigenschaften

IUPAC Name |

3-ethyl-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAVLGOTFYRGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2680489.png)

![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B2680491.png)

![4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2680497.png)

![2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2680499.png)

![Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2680500.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2680502.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2680503.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2680509.png)